molecular formula C9H9ClO3S B1349338 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone CAS No. 24437-48-7

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone

Cat. No. B1349338
CAS RN: 24437-48-7
M. Wt: 232.68 g/mol
InChI Key: LXWVEFAAYCFRPS-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” is a chemical compound with the molecular formula C9H9ClO3S . It has an average mass of 232.684 Da and a monoisotopic mass of 231.996094 Da .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” consists of a chlorophenyl group, a methylsulfonyl group, and an ethanone group . The exact 3D structure can be computed using specialized software .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” is 232.678 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Specific Scientific Field

Chemical Synthesis

Summary of the Application

®-1-(4-Chlorophenyl)ethylamine, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used in chemical synthesis . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .

Methods of Application or Experimental Procedures

The compound is available in liquid form and is clear colorless to pale yellow . It has an enantiomeric excess of >=97.5% . The compound’s refractive index is between 1.5400 to 1.5440 (20°C, 589 nm) .

Results or Outcomes

The compound is used for research purposes only .

Application as a Non-Ionic Surfactant

Specific Scientific Field

Surfactant Chemistry

Summary of the Application

1-(4-chlorophenyl)-3-dodecanoylthiourea, a novel thiourea-based non-ionic surfactant related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, has been synthesized and studied for its aggregation and electrochemical properties .

Methods of Application or Experimental Procedures

The surfactant was synthesized from decanoyl chloride, potassium thiocyanate, and 4-chloroanline . Its structure was confirmed by multiple nuclear NMR (1H, 13C) and FT-IR . UV-Visible spectrophotometry and pendant drop methods were used to evaluate its critical micelle concentration in ethanol and hexane .

Results or Outcomes

The surfactant showed very low solubility in water, and interestingly low but well-defined, sub-millimolar critical micelle concentration (CMC) in ethanol and hexane . Its low value of critical micelle concentration indicates economical use for cleaning purposes and environment-friendly applications . It was also characterized by cyclic and square wave voltammetry and found to be electrochemically active giving sharp signal in different pH media .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

1-(4-(二苯氨基)苯乙酮, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used in organic synthesis . It is a product of several chemical companies .

Methods of Application or Experimental Procedures

The compound is available in solid form and has a melting point of 139-140 °C . Its molecular formula is C20H17NO .

Results or Outcomes

The compound is used for research purposes only .

Application in Polymer Synthesis

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Bis(4-chlorophenyl) sulfone, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .

Methods of Application or Experimental Procedures

The compound is available in the form of white crystals or powder . It has a melting point of 145.0-152.0°C .

Results or Outcomes

The resulting polymers find applications in plumbing pipes, printer cartridges, and automobile fuses .

Application in Dye Synthesis

Specific Scientific Field

Dye Chemistry

Summary of the Application

4-(DIPHENYLAMINO)ACETOPHENONE, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used in the synthesis of dyes . It is a product of several chemical companies .

Methods of Application or Experimental Procedures

The compound is available in solid form and has a melting point of 139-140 °C . Its molecular formula is C20H17NO .

Results or Outcomes

The compound is used for research purposes only .

Application in Plastic Manufacturing

Specific Scientific Field

Plastic Chemistry

Summary of the Application

Bis(4-chlorophenyl) sulfone, a compound related to 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .

Methods of Application or Experimental Procedures

The compound is available in the form of white crystals or powder . It has a melting point of 145.0-152.0°C .

Results or Outcomes

The resulting polymers find applications in plumbing pipes, printer cartridges, and automobile fuses .

Safety And Hazards

The safety data sheet (SDS) for “1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone” provides information on its potential hazards, handling, storage, and disposal procedures . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWVEFAAYCFRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370950
Record name 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone

CAS RN

24437-48-7
Record name 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24437-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Shi, X Ren, Z Ren, J Li, Y Wang… - European Journal of …, 2014 - Wiley Online Library
A new iron(III)‐catalyzed synthesis of β‐oxo sulfones is described that employs vinylarenes and readily available dimethyl sulfoxide (DMSO) with hydrazine and oxygen as the oxidant. …

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